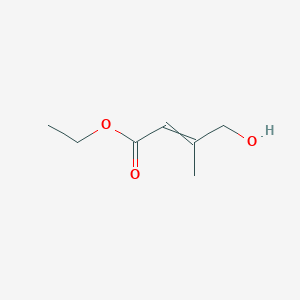

Ethyl 4-hydroxy-3-methylbut-2-enoate

Description

Ethyl 4-hydroxy-3-methylbut-2-enoate (C₇H₁₂O₃) is an α,β-unsaturated ester characterized by a hydroxyl group at the 4-position and a methyl substituent at the 3-position of the butenoyl backbone. This compound has been identified as a secondary metabolite in plant extracts, notably in Plinia cauliflora (0.7% relative abundance) and Averrhoa bilimbi (87.65% relative abundance) via GC-MS analysis .

Properties

IUPAC Name |

ethyl 4-hydroxy-3-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-10-7(9)4-6(2)5-8/h4,8H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPOQWCBISWQSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-hydroxy-3-methylbut-2-enoate can be synthesized through the esterification of 4-hydroxy-3-methylbut-2-enoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in continuous reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation or crystallization.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of 4-hydroxy-3-methylbut-2-enone.

Reduction: Formation of 4-hydroxy-3-methylbutanol.

Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 4-hydroxy-3-methylbut-2-enoate (C7H12O3) is an organic compound with applications in synthetic chemistry, biological research, and industrial processes. It is an ester derived from 4-hydroxy-3-methylbut-2-enoic acid and ethanol.

Scientific Research Applications

- Chemistry this compound serves as a building block in synthesizing complex organic molecules.

- Biology The compound is investigated for its potential biological activities and interactions with enzymes. For example, microbial (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) can activate primate Vgamma2Vdelta2 T cells .

- Medicine There is ongoing research into its potential therapeutic applications, including its role as a prodrug. Derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester are being studied as anti-tumor agents .

- Industry It is used in the production of polymers, coatings, and adhesives.

Reactions

This compound can undergo several types of reactions:

- Oxidation: It can undergo oxidation reactions to form corresponding ketones or aldehydes.

- Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

- Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-3-methylbut-2-enoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and derivatives of Ethyl 4-hydroxy-3-methylbut-2-enoate, along with their distinguishing features and applications:

Structural Isomers and Esters

- (E)-Ethyl-4-hydroxy-3-methylcrotonate (C₇H₁₂O₃): This structural isomer shares the same molecular formula as the target compound but differs in the position of the hydroxyl and methyl groups. While this compound has a hydroxyl at C4 and methyl at C3, the crotonate isomer exhibits a trans-configuration, altering its polarity and biological interactions .

- Mthis compound (C₆H₁₀O₃): The methyl ester analog is synthesized via asymmetric hydrogenation using chiral catalysts, yielding enantiomerically pure products for pharmaceutical intermediates. Compared to the ethyl ester, it has a lower molecular weight and higher volatility .

Functional Group Modifications

- Ethyl 4-ethoxy-2-oxobut-3-enoate (C₈H₁₂O₅): Replacement of the hydroxyl group with an ethoxy moiety and introduction of an oxo group at C2 increases lipophilicity, making it suitable for hydrophobic reaction environments. This derivative is synthetically tailored for organocatalytic applications .

- Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate (C₁₀H₁₉O₅P): The phosphoryl group enhances electronic delocalization, enabling applications in metal coordination chemistry and enzyme inhibition studies .

Aromatic and Industrial Derivatives

- Ethyl (Z)-3-(4-methylphenyl)but-2-enoate (C₁₃H₁₆O₂): The 4-methylphenyl substituent introduces aromaticity, shifting its applications toward polymer science and non-biological uses.

Biological Activity

Ethyl 4-hydroxy-3-methylbut-2-enoate, also known as ethyl 4-hydroxy-3-methylbutenoate, is a compound of significant interest in biological and medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

This compound is an ester derived from 4-hydroxy-3-methylbutenoic acid. Its synthesis typically involves the reaction of 4-hydroxy-3-methylbutenoic acid with ethanol in the presence of an acid catalyst. The compound's structure features a hydroxyl group that can participate in various biochemical reactions, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. It acts as a substrate for various enzymes, leading to the formation of active metabolites that can influence metabolic processes. For instance, it has been noted for its role in the non-mevalonate pathway of isoprenoid biosynthesis, which is crucial for the synthesis of terpenes and steroids in many organisms .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been shown to activate Vγ9/Vδ2 T cells, which play a critical role in the immune response against infections . This activation suggests potential applications in immunotherapy, particularly against bacterial infections and possibly cancer.

Cytotoxic Effects

In vitro studies have demonstrated that derivatives of this compound can selectively induce cytotoxicity in tumor cell lines. For example, HMBP ProPAgens derived from this compound showed significant activation of immune cells that target tumors, indicating its potential as an anticancer agent .

Case Studies

- Activation of T Cells : A study by Mehellou et al. reported that HMBP ProPAgens derived from this compound exhibited low nanomolar activation of Vγ9/Vδ2 T cells (10.62 nM for one variant), demonstrating their specificity and potency compared to traditional treatments like zoledronate .

- Antitumor Activity : Another case study highlighted that specific derivatives of this compound displayed selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .

Research Findings

Recent research has focused on the synthesis of prodrugs based on this compound to enhance its biological efficacy. These prodrugs are designed to improve cellular uptake and metabolic stability, leading to increased therapeutic potential against diseases such as cancer and infections .

Comparative Table of Biological Activities

Q & A

Q. What synthetic methodologies are effective for producing Ethyl 4-hydroxy-3-methylbut-2-enoate, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via esterification of 4-hydroxy-3-methylbut-2-enoic acid with ethanol under acid catalysis (e.g., H₂SO₄). Key parameters include:

- Temperature : 60–80°C to balance reaction rate and avoid decomposition.

- Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance solubility.

- Catalyst loading : 5–10 mol% to minimize side reactions.

Optimization via Design of Experiments (DoE) can systematically evaluate parameter interactions. For example, fractional factorial designs can identify critical factors affecting yield and purity .

Q. Which spectroscopic and crystallographic techniques are pivotal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the ester group (δ ~4.1 ppm for CH₂CH₃) and hydroxyl proton (δ ~5.5 ppm, broad).

- IR : Strong carbonyl (C=O) stretch at ~1720 cm⁻¹ and hydroxyl (O-H) at ~3400 cm⁻¹.

- X-ray crystallography : SHELX software resolves stereochemistry and hydrogen-bonding networks. Graph set analysis quantifies intermolecular interactions (e.g., R₂²(8) motifs).

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : The hydroxyl and ester groups make it a versatile intermediate for:

- Drug discovery : Synthesis of α,β-unsaturated lactones with potential antimicrobial activity.

- Enzyme inhibition studies : Functionalization to mimic natural substrates (e.g., serine hydrolases).

Biological assays (e.g., MIC tests for antimicrobial activity) should use standardized protocols to ensure reproducibility .

Advanced Research Questions

Q. How can researchers address contradictions in NMR data when assigning the stereochemistry of this compound?

- Methodological Answer :

- 2D NMR : Use COSY to confirm coupling networks and NOESY/ROESY to detect spatial proximities (e.g., cis/trans isomerism).

- Computational validation : Density Functional Theory (DFT) predicts chemical shifts (e.g., Gaussian 16) and compares them to experimental data.

- X-ray diffraction : Definitive stereochemical assignment via SHELXL refinement .

Q. What computational strategies predict the biological activity of this compound against microbial targets?

- Methodological Answer :

- Molecular docking : Simulate binding to microbial enzymes (e.g., E. coli dihydrofolate reductase) using AutoDock Vina. Validate with in vitro MIC assays.

- QSAR modeling : Correlate structural descriptors (e.g., logP, H-bond donors) with activity data to design analogs.

Ensure alignment between in silico predictions (e.g., binding affinity) and empirical results .

Q. What role do intermolecular hydrogen bonds play in the crystallization of this compound, and how can this inform polymorph design?

- Methodological Answer :

- Graph set analysis : Identifies dominant hydrogen-bonding motifs (e.g., carboxylic acid dimers vs. hydroxyl-ester interactions) .

- Polymorph control : Adjust solvent polarity (e.g., ethanol vs. hexane) and cooling rates to favor specific packing arrangements.

- Thermal analysis : DSC/TGA monitors phase transitions linked to hydrogen-bond stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.